Product packaging for Methyl 5-aminooxazole-4-carboxylate(Cat. No.:CAS No. 63820-04-2)

Methyl 5-aminooxazole-4-carboxylate

Cat. No.: B11922664
CAS No.: 63820-04-2
M. Wt: 142.11 g/mol
InChI Key: CBYSDGQDEISDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-aminooxazole-4-carboxylate (CAS 63820-04-2) is a chemical compound supplied for research and development purposes. With a molecular formula of C 5 H 6 N 2 O 3 and a molecular weight of 142.11 g/mol, it serves as a useful building block in organic synthesis and pharmaceutical research . The compound is described as an analytical standard for HPLC and is used in the research and development of new drugs . As a heterocyclic compound, its structure is of interest in medicinal chemistry for the exploration of novel therapeutic agents. Researchers value this chemical for its potential application in creating more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet (SDS) for proper handling and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B11922664 Methyl 5-aminooxazole-4-carboxylate CAS No. 63820-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSDGQDEISDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63820-04-2
Record name methyl 5-amino-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Chemical Transformations of Methyl 5 Aminooxazole 4 Carboxylate

Cycloaddition Chemistry of the Oxazole (B20620) Heterocycle

The oxazole ring can participate as a diene component in cycloaddition reactions, a reactivity pattern that has been harnessed for the synthesis of complex molecular architectures.

Oxazoles, particularly electron-rich derivatives like 5-aminooxazoles, can serve as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reaction of an oxazole with a dienophile initially forms a bicyclic adduct which can subsequently undergo further transformations, often leading to the formation of pyridines or furans.

The intramolecular Diels-Alder oxazole (IMDAO) reaction is a powerful strategy for constructing polycyclic systems. researchgate.net In this reaction, the dienophile is tethered to the oxazole ring, facilitating a unimolecular cycloaddition. The nature of the tether connecting the diene and dienophile is crucial, with tethers of three or four atoms often being ideal for forming five- or six-membered rings. masterorganicchemistry.com For 5-aminooxazoles, the reaction can be part of a domino sequence. For instance, reacting 5-alkoxyoxazoles with α,β-unsaturated acyl chlorides can initiate a domino N-acylation/Diels-Alder cycloaddition sequence to yield complex heterocyclic products. researchgate.net

The general scheme for an IMDAO reaction involving a substituted 5-aminooxazole is shown below. The initial cycloadduct is often unstable and can be converted to a more stable aromatic system, such as a substituted pyridine (B92270) derivative, through the elimination of a small molecule like water.

Table 1: Generalized Intramolecular Diels-Alder Oxazole (IMDAO) Reaction

Reactant (Generic)Dienophile TypeKey TransformationProduct Class
5-Aminooxazole with tethered alkene/alkyneAlkene or Alkyne[4+2] CycloadditionPolycyclic Pyridine or Furan (B31954) derivatives
5-Alkoxyoxazole with tethered alleneAlleneN-acylation / [4+2] CycloadditionEpoxytetrahydropyrrolo[3,4-b]pyridin-5-ones

This table represents generalized transformations based on the reactivity of the oxazole core.

While the oxazole ring is more commonly known for its participation in [4+2] cycloadditions as a diene, the broader class of cycloaddition chemistry is relevant to its synthesis and reactivity. The synthesis of the isomeric isoxazole (B147169) ring, for example, often proceeds via a [3+2] cycloaddition of a nitrile oxide with an alkyne. researchgate.net Furthermore, the chemical behavior of 5-aminooxazoles can be influenced by the presence of two "hidden" amide fragments within the ring structure. This can lead to recyclization processes initiated by nucleophilic attack, which can be considered a formal cycloaddition/cycloreversion pathway. researchgate.netresearchgate.net For instance, when a nitrile group is present at the C4-position, it often participates in recyclization to form α-aminoazoles. researchgate.net

Functional Group Interconversions at the Amino and Ester Moieties

The amino and ester groups of Methyl 5-aminooxazole-4-carboxylate are readily modified, providing avenues for derivatization and the synthesis of more complex molecules.

The primary amino group at the C5 position is nucleophilic and can undergo standard transformations such as acylation and alkylation. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. researchgate.net Alkylation can introduce a range of substituents onto the nitrogen atom.

However, the reactivity of the amino group can be tempered by the electronic influence of the oxazole ring. In some contexts, such as in the related 5-amino-3-methyl-isoxazole-4-carboxylic acid system, the amino group exhibits lower nucleophilicity due to electron density delocalization through the heterocyclic ring. nih.gov This reduced reactivity was observed during attempts at Fmoc-protection, where the amino group remained unreactive under typical conditions. nih.gov Despite this, acylation is possible but may require more forcing conditions. nih.gov

Table 2: Potential Modifications of the Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcid Chloride (R-COCl)N-Acyl-5-aminooxazole
AlkylationAlkyl Halide (R-X)N-Alkyl-5-aminooxazole
N-H Insertionα-Diazocarbonyl compoundN-Substituted α-amino acid derivative

This table outlines potential reactions based on the known chemistry of amino-heterocycles. nih.gov

The methyl ester at the C4 position can be hydrolyzed under basic or acidic conditions to yield the corresponding 5-aminooxazole-4-carboxylic acid. nih.gov Studies on the closely related ethyl 5-amino-3-methyl-isoxazole-4-carboxylate show that hydrolysis can be effectively carried out using aqueous sodium hydroxide (B78521) solution at elevated temperatures. nih.gov

The resulting carboxylic acid is a versatile intermediate for further derivatization. A particularly noteworthy transformation is its use in macrolactonization. chimia.chepfl.ch In a novel domino process, the 5-aminooxazole moiety can act as an internal, traceless activator for the adjacent C-terminal carboxylic acid. chimia.chnih.gov Under mild acidic conditions (e.g., trifluoroacetic acid), the oxazole nitrogen is protonated, forming an electrophilic iminium species. This is trapped intramolecularly by the carboxylic acid to form a spirolactone intermediate, which is then attacked by a tethered hydroxyl group to afford a macrocyclic depsipeptide. chimia.chnih.gov This process avoids the need for external coupling reagents. chimia.ch

More conventional derivatizations involve coupling the carboxylic acid with amines to form amides, often facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com

Table 3: Hydrolysis and Derivatization of the Ester Group

ReactionReagents/ConditionsIntermediate/Product
Ester Hydrolysis 10% NaOH, 70 °C5-Aminooxazole-4-carboxylic acid nih.gov
60% aq. H₂SO₄, reflux5-Methylisoxazole-4-carboxylic acid (by analogy) google.com
Carboxylic Acid Derivatization Trifluoroacetic Acid (TFA), MeCN, RT (with tethered alcohol)Macrocyclic depsipeptide chimia.ch
Amine (R-NH₂), EDAC5-Aminooxazole-4-carboxamide

Nucleophilic and Electrophilic Substitution Reactivity Patterns

The reactivity of the oxazole ring towards substitution is dictated by the competing electronic effects of the C5-amino group and the C4-carboxylate group. The amino group is a strong electron-donating group that activates the ring towards electrophilic substitution, while the ester is an electron-withdrawing group that deactivates it.

The chemical behavior of 5-aminooxazoles is influenced by the presence of two hidden amide fragments, which can direct recyclization processes via nucleophilic attack at the C2 or C5 positions of the oxazole ring. researchgate.net In related isoxazole systems, selective nucleophilic substitution has been demonstrated. For example, in dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, amines selectively attack the C5-ester to form an amide, while thiols can displace the C3-chloromethyl group. nih.gov This suggests that different nucleophiles can be directed to various sites on a functionalized azole ring.

Given the strong activating effect of the amino group, the ring is expected to be susceptible to electrophilic aromatic substitution. The most likely position for electrophilic attack would be the C2 position, which is ortho to the activating amino group and not sterically hindered or electronically deactivated by the adjacent ester group.

Rearrangement Reactions (e.g., Cornforth Rearrangement)

A significant rearrangement reaction involving the oxazole ring is the Cornforth rearrangement. wikipedia.orgchem-station.com This thermally driven process involves the rearrangement of a 4-acyloxazole, where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org The mechanism is believed to proceed through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to yield the isomeric oxazole. wikipedia.orgchem-station.com

The Cornforth rearrangement has been utilized in the synthesis of 5-aminooxazole-4-carboxylates. researchgate.net Specifically, the thermal rearrangement of oxazole-4-carboxamides can be optimized using microwave-assisted procedures to produce these compounds in good yield and high purity. researchgate.net While the starting material in this case is an amide derivative, the principle of the rearrangement of the oxazole core is directly relevant to the stability and potential isomerization of compounds like this compound under thermal stress.

Studies on the Cornforth rearrangement of 2-aryl-5-methoxyoxazole-4-carboxylic amides have provided insights into the electronic effects on the reaction. researchgate.net It was observed that a small positive charge develops at the C2 position, while a small negative charge develops in the amide moiety during the transition state. researchgate.net The solvent also plays a role, with less polar solvents favoring the rearrangement, suggesting the transition state is not highly polar. researchgate.net

Although the classic Cornforth rearrangement involves a 4-acyl group, the presence of the methoxycarbonyl group at the 4-position of this compound suggests that analogous rearrangements could potentially be induced under suitable conditions, leading to isomeric structures. Other rearrangement reactions common in organic chemistry, such as the Hofmann and Curtius rearrangements, proceed through different mechanisms involving isocyanate intermediates and are generally applied to amides and acyl azides, respectively, to form amines. masterorganicchemistry.com While not directly applicable to the structure of this compound itself, these rearrangements are fundamental in the synthesis of amino-containing compounds.

RearrangementStarting Material TypeKey IntermediateProduct Type
Cornforth Rearrangement4-AcyloxazoleNitrile YlideIsomeric Oxazole
Hofmann RearrangementAmideIsocyanateAmine
Curtius RearrangementAcyl azideIsocyanateAmine

Mechanistic Investigations of Methyl 5 Aminooxazole 4 Carboxylate Formation and Transformations

Elucidation of Reaction Pathways and Transient Intermediates

The formation of the oxazole (B20620) ring and its subsequent transformations often proceed through highly reactive, short-lived species. The elucidation of these transient intermediates provides a deeper understanding of the reaction's course and allows for the rational design of synthetic strategies.

Identification of Nitrilium Ion Intermediates

Nitrilium ions have long been recognized as key reactive intermediates in a variety of valuable organic transformations, including the Beckmann rearrangement and the Ritter reaction. vu.nl These species can be generated in situ from various precursors and serve as potent electrophiles. vu.nl In the context of oxazole synthesis, nitrilium ions can be formed from nitriles and subsequently trapped by nucleophiles to construct the heterocyclic ring. vu.nlresearchgate.net

For instance, mechanistic investigations suggest that the reaction of an alkyne with acetonitrile-stabilized I⁺ ions can lead to a Ritter-type reaction, forming a nitrilium ion. This intermediate is then attacked by water, followed by ring closure to yield the 1,3-oxazole. researchgate.net Similarly, visible light-promoted reactions of diazoacetates and nitriles can generate nitrilium ions, which are then trapped by nucleophiles like benzotriazoles or carboxylic acids. acs.org This photochemical approach offers a mild and green alternative for generating these reactive species. acs.org

The stability and reactivity of nitrilium ions can be tuned, allowing for their use in the synthesis of a wide array of nitrogen-containing heterocycles through intramolecular electrophilic attack. vu.nl

Characterization of Carbenic Species (e.g., α-Phosphonium Carbenes, α-Oxocarbenes)

Carbenic species, including α-phosphonium carbenes and α-oxocarbenes, are another class of highly reactive intermediates implicated in oxazole synthesis. Gold-catalyzed reactions, for example, can generate intermediary gold carbenes from the oxidation of alkynes. researchgate.net These carbenes can then undergo cyclization to form the oxazole ring. researchgate.net

A copper-catalyzed [3+2] annulation/olefination cascade has been developed that proceeds through an unprecedented α-phosphonium Cu carbenoid as the key intermediate. organic-chemistry.org This method demonstrates excellent regioselectivity and broad substrate scope under mild conditions. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful tools in synthetic chemistry, acting as ligands for transition metals and as organocatalysts themselves. nih.govscripps.eduisca.me The electronic and steric properties of NHCs can be readily tuned, making them versatile for a range of transformations. scripps.edu

Mechanisms Involving Ylide Formation and Trapping

Phosphorus ylides are crucial intermediates in various organic reactions, most notably the Wittig reaction. libretexts.org In oxazole synthesis, the in situ formation of phosphorus ylides can be followed by intramolecular Wittig reactions with ester functionalities to produce trisubstituted oxazoles. researchgate.net This approach involves the chemoselective O-acylation and subsequent cyclization. researchgate.net

The formation of an ylide typically involves the deprotonation of an alkylphosphonium salt by a strong base. libretexts.org These ylides can then react as nucleophiles. In the context of oxazole synthesis, an iodonium-phosphonium hybrid ylide has been utilized in a copper-catalyzed reaction with amides to afford oxazoles. organic-chemistry.org

Studies on Intramolecular Sulfonyl Migration

Intramolecular sulfonyl migration represents a key mechanistic step in certain oxazole syntheses. For example, the base-catalyzed cyclization of N-sulfonyl propargylamides selectively yields 5-sulfonylmethyl oxazoles through a 1,4-sulfonyl migration. acs.org Allenes have been identified as the key intermediates in this transformation, with experimental evidence supporting a two-step mechanism for the cyclization. acs.org

In a different synthetic route, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with amines and amidines leads to the formation of sulfonamides and oxazolopyrimidines, respectively. researchgate.net The cyclocondensation pathway in some of these reactions involves a Smiles rearrangement with the extrusion of sulfur dioxide. researchgate.net

Probing Ketenimine Intermediacy

Ketenimines are another class of reactive intermediates that have been implicated in the synthesis of nitrogen-containing heterocycles. vu.nl While direct evidence for ketenimine intermediacy in the synthesis of Methyl 5-aminooxazole-4-carboxylate is not extensively detailed in the provided search results, their involvement in related transformations is plausible. The hydrolysis of ketenimines is known to proceed through nitrilium ion intermediates, highlighting the interconnectedness of these reactive species. vu.nl

Mechanistic Role of Catalysis in Oxazole Chemistry

Catalysis plays a pivotal role in modern oxazole synthesis, enabling milder reaction conditions, higher efficiency, and greater control over regioselectivity. Both metal-based and organocatalytic systems have been extensively developed.

Metal Catalysis:

Gold: Gold catalysts are effective in promoting the heterocyclization of various substrates to form oxazoles. For instance, a gold(I)-catalyzed oxidative annulation of ynamides, nitriles, and a pyridine (B92270) N-oxide provides 5-amino-1,3-oxazoles. organic-chemistry.org Gold catalysis can also facilitate the generation of α-oxo gold carbenes, which are key intermediates in some oxazole syntheses. researchgate.netorganic-chemistry.org

Copper: Copper catalysts are utilized in reactions such as the [3+2] annulation/olefination cascade involving iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org Copper nitrate, in conjunction with iodine, has been used in the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org

Other Metals: Other metals like palladium and rhodium have also found application in oxazole synthesis, often in the context of cross-coupling reactions or in coordination with N-heterocyclic carbene ligands. nih.govnih.gov

Organocatalysis:

N-Heterocyclic Carbenes (NHCs): NHCs have gained prominence as powerful organocatalysts. isca.me They can catalyze reactions such as the benzoin (B196080) condensation and the Stetter reaction by generating acyl anion equivalents from aldehydes. isca.me

Lewis and Brønsted Acids: Acids are frequently employed to promote cyclization and dehydration steps in oxazole synthesis. pharmaguideline.commdpi.com For example, iodosobenzene (B1197198) in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf₂NH) can efficiently promote the reaction of carbonyl compounds with nitriles to yield oxazoles. mdpi.com

Influence of Metal Catalysts on Reaction Selectivity and Rate

The synthesis of oxazole rings and related heterocyclic structures can be significantly influenced by the presence of transition metal catalysts. These catalysts can play a crucial role in determining the regioselectivity of a reaction, increasing the reaction rate, and enabling reactions under milder conditions. While direct studies on this compound are specific, the principles of metal catalysis observed in the synthesis of similar heterocyclic systems, such as furan (B31954) carboxylates and imidazopyridines, provide valuable insights.

Transition metals like copper and palladium are frequently employed in the construction of heterocyclic compounds. For instance, in the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, copper(II) chloride (CuCl₂) was used to facilitate the reaction between a diazonium salt and methyl furan-2-carboxylate. mdpi.com The use of copper catalysts is widespread; a review of transition-metal-catalyzed syntheses of imidazopyridines shows that copper is the most frequently used metal, followed by palladium and rhodium. beilstein-journals.org

The choice of catalyst and support material can dramatically alter the selectivity of a reaction. In the hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a bimetallic copper-cobalt catalyst supported on alumina (B75360) (Cu-Co/Al₂O₃) showed the best selectivity towards the desired product, 2,5-dimethylfuran (B142691) (DMF). researchgate.net This high selectivity was attributed to a combination of highly dispersed copper, the formation of mixed copper-cobalt oxides, and the presence of suitable weak acidic sites on the support. researchgate.net In contrast, when zirconia (ZrO₂) was used as the support, its strong acidic sites led to the formation of over-hydrogenated byproducts. researchgate.net This demonstrates that both the metallic catalyst and the support's properties are critical in directing the reaction pathway and maximizing the yield of the intended product.

The synergistic effect of a metal catalyst and a co-catalyst or promoter can also be essential. In one study, the use of copper(I) iodide (CuI) alone for the synthesis of imidazo[1,2-a]pyridines resulted in a moderate yield of 45%. beilstein-journals.org However, when combined with silica-supported sodium bisulfate (NaHSO₄·SiO₂), the reaction proceeded to completion with a high yield, proving the necessity of the combined catalytic system. beilstein-journals.org Similarly, the reduction of Cu(II) to the more active Cu(I) species by a reducing agent like sodium ascorbate (B8700270) is a key step in certain "click" chemistry reactions used to assemble complex heterocyclic structures. beilstein-journals.org

Table 1: Effect of Catalyst Support on Product Selectivity in HMF Hydrogenolysis

Catalyst Support Key Products Selectivity for DMF Reference
Cu-Co Al₂O₃ 2,5-dimethylfuran (DMF) High researchgate.net

Role of Lewis Acids and Bases in Reaction Progression

Lewis acids and bases are fundamental to many organic transformations, acting as catalysts or reagents that can activate substrates, stabilize intermediates, or promote bond-forming and bond-breaking steps. In the context of 5-aminooxazoles, these reagents can trigger complex and highly efficient reaction cascades.

A notable example is the use of a strategically positioned 5-aminooxazole moiety as a traceless internal activator for a neighboring carboxylic acid. nih.gov This process is initiated by a strong Lewis acid, trifluoroacetic acid, which protonates the 5-aminooxazole. This protonation generates a highly electrophilic iminium salt. The iminium species is then trapped by the adjacent C-terminal carboxylic acid, forming a putative spirolactone intermediate. Subsequently, an intramolecular nucleophilic attack by a tethered alcohol onto the spirolactone leads to fragmentation and the formation of a macrolactone. nih.gov This domino reaction proceeds under very mild conditions (acetonitrile, room temperature) and does not require any external coupling reagents, showcasing the power of Lewis acid catalysis to enable complex transformations. nih.gov

The pH of a reaction medium, which is directly related to the concentration of Brønsted-Lowry acids and bases, can also dictate the structure of products, particularly in the formation of coordination polymers like metal-organic frameworks (MOFs). nih.gov In the biomimetic crystallization of zinc(II) MOFs using functionalized terephthalic acid linkers, the pH of the reaction mixture was found to affect the final crystal structure of the MOF. nih.gov This structural transformation, in turn, had a significant impact on the catalytic performance of enzymes encapsulated within the MOF. nih.gov

Furthermore, Lewis bases can play a direct role in facilitating the synthesis of complex structures. The synthesis of carboxylate-based metal-organic frameworks (CMOFs), which typically requires high temperatures and long reaction times, can be dramatically accelerated by the addition of a Lewis base. researchgate.net The use of 2-methylimidazole (B133640) (2-MIM) as a promoter enables the ultrafast synthesis (10 minutes) of various CMOF nanostructures in an aqueous medium at room temperature. researchgate.net This highlights the role of a Lewis base in promoting the coordination and self-assembly process of metal ions and organic linkers.

Analysis of Steric and Electronic Effects on Reaction Stereochemistry and Regioselectivity

The outcome of chemical reactions, particularly those involving the formation of substituted rings, is heavily governed by the steric and electronic properties of the reactants. These factors determine which of several possible isomers (regioisomers or stereoisomers) is preferentially formed.

In the synthesis of substituted 1,2-oxazoles, regioselectivity is a key challenge. The reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can potentially yield two different regioisomers. A study focused on the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrated a convenient and efficient method to produce these compounds with high regioselectivity. beilstein-journals.org The unambiguous structural assignment, confirming the formation of the 5-substituted isomer over the 3-substituted alternative, was achieved through a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁵N) and single-crystal X-ray diffraction. beilstein-journals.org The steric bulk of the N-Boc-protected cycloaminyl group at the β-position of the enamino ketoester starting material likely directs the cyclization reaction to favor the observed regioisomer.

Electronic effects also exert a strong influence on reaction efficiency and yield. In studies on the synthesis of imidazopyridines, it was observed that aldehydes bearing electron-withdrawing groups (EWGs) generally led to high yields of the desired product. beilstein-journals.org Conversely, aldehydes with electron-donating groups (EDGs) such as methoxy (B1213986) (-OMe) or methyl (-Me) resulted in significantly lower yields. beilstein-journals.org This suggests that the electrophilicity of the aldehyde's carbonyl carbon is crucial for the reaction to proceed efficiently. A more electrophilic carbon reacts faster with the nucleophilic aminopyridine, leading to higher product yields.

Table 2: Influence of Electronic Groups on Imidazopyridine Synthesis Yield

Aldehyde Substituent Electronic Effect Product Yield Reference
Unspecified EWGs Electron-Withdrawing High beilstein-journals.org

The interplay of these steric and electronic factors is fundamental to modern synthetic chemistry, enabling the precise construction of complex molecules like this compound and its derivatives.

Investigation of Confinement Effects on Reaction Mechanisms (e.g., MOF Confinement)

Confining reactants within nano-sized cavities can dramatically alter reaction pathways and selectivity. Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands, which are ideal for studying these confinement effects. nih.gov Their tunable pore sizes and high surface areas make them excellent candidates for applications such as catalysis and enzyme immobilization. nih.govjchemrev.com

The concept of using MOFs as a confining framework is well-illustrated by enzyme immobilization. Encapsulating enzymes within the pores of a MOF can prevent the proteins from denaturing or aggregating, which often occurs in non-native environments. nih.gov This "biomimetic mineralization" strategy allows enzymes to remain catalytically active under harsh conditions, such as in organic solvents or at high temperatures. nih.gov The MOF structure essentially acts as a protective cage, maintaining the enzyme's folded, active conformation.

The synthesis of these confining frameworks often involves linkers that are structurally related to the target molecule of interest. Carboxylate-based MOFs (CMOFs), for example, are widely studied due to their high stability and the ready availability of carboxylate linkers. researchgate.net The synthesis of MOF-5, which uses 1,4-benzenedicarboxylate as a linker, is a classic example. jchemrev.com The inclusion of an amine functional group on the terephthalic acid linker has been shown to accelerate the formation of crystalline MOFs in water at room temperature. nih.gov

Once formed, these frameworks can serve as "nanoreactors." The pores of the MOF can selectively allow certain substrates to enter while excluding others, enhancing reaction selectivity. Furthermore, the framework itself can participate in catalysis. For example, MOF-5 has been shown to be an effective catalyst for liquid-phase Friedel-Crafts alkylation reactions, and it can be easily separated from the reaction mixture and reused without a significant loss of efficacy. jchemrev.com By confining reactions within the structured environment of a MOF, chemists can achieve greater control over reaction mechanisms, leading to improved yields and selectivities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates
Hydroxylamine hydrochloride
Trifluoroacetic acid
Acetonitrile
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Copper(II) chloride (CuCl₂)
Methyl furan-2-carboxylate
2,5-dimethylfuran (DMF)
5-hydroxymethylfurfural (HMF)
Copper(I) iodide (CuI)
Sodium ascorbate
2-methylimidazole (2-MIM)

Methyl 5 Aminooxazole 4 Carboxylate As a Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Frameworks

The strategic arrangement of reactive functional groups in methyl 5-aminooxazole-4-carboxylate facilitates its use in the synthesis of various complex heterocyclic systems. This includes the formation of fused and bridged ring systems, as well as the assembly of multicyclic compounds.

The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, a purine (B94841) analog where the imidazole (B134444) ring is replaced by an oxazole (B20620), is a significant heterocyclic moiety in medicinal chemistry, often associated with anticancer properties. mdpi.commdpi.com The synthesis of these systems can be achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing functionalized oxazole. mdpi.comnih.gov For instance, 5-aminooxazole-4-carbonitrile (B1331464) derivatives serve as versatile starting materials for creating various oxazolo[5,4-d]pyrimidines. mdpi.com A common synthetic route involves the reaction of a 5-aminooxazole derivative with reagents like triethyl orthoformate, followed by cyclization with an amine, to form the fused pyrimidine ring. mdpi.com Research has shown that oxazolo[5,4-d]pyrimidines substituted with an isoxazole (B147169) group at the C(2) position and various amino chains at the C(7) position exhibit inhibitory activity against BCL-2, a protein involved in cancer. mdpi.com

Similarly, the pyrido[3,2-d]pyrimidine (B1256433) core is another important heterocyclic system with documented biological activities, including the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov While direct synthesis from this compound is less commonly detailed, the general strategies for constructing pyridopyrimidines often involve the cyclization of appropriately substituted pyridine (B92270) or pyrimidine precursors. nih.govresearchgate.net The functional groups on this compound provide potential handles for annulation reactions to build the fused pyridine ring.

The reactivity of this compound extends to the assembly of more complex, multicyclic compounds. For example, it can serve as a precursor for creating pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles through intramolecular nitrile oxide cycloaddition (INOC) reactions. mdpi.com This process typically involves modifying the oxazole to introduce an aldoxime and an allyloxy group, which then undergo an intramolecular cycloaddition to form the fused pyran and isoxazole rings. mdpi.com

Furthermore, research has demonstrated the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are considered valuable amino acid-like building blocks. nih.govbeilstein-journals.org These compounds are prepared by reacting β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.govbeilstein-journals.org The resulting functionalized oxazoles can then be used in the generation of DNA-encoded chemical libraries, highlighting their role in the assembly of diverse molecular structures. nih.gov

Integration into Peptide and Peptidomimetic Architectures

The bifunctional nature of the amino and carboxylate groups in the oxazole core allows for its incorporation into peptide and peptidomimetic structures, offering a way to create novel therapeutic agents with enhanced properties.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides. nih.gov Unnatural amino acids are frequently incorporated into peptides to improve their stability and biological activity. nih.gov 5-Amino-3-methyl-isoxazole-4-carboxylic acid, a derivative of the title compound, has been successfully used as an unnatural β-amino acid in SPPS. nih.govmdpi.com Studies have shown that it can be coupled to the N-terminus of a resin-bound peptide. mdpi.com Interestingly, the amino group of the isoxazole can remain unreactive under standard Fmoc-protection conditions, allowing for selective coupling through its carboxylic acid group. mdpi.com This enables its incorporation into peptide chains, opening avenues for creating new classes of bioactive peptides. mdpi.com

Peptides composed of both α- and β-amino acids, known as α/β-mixed peptides, are promising peptidomimetics due to their increased resistance to proteolytic degradation. nih.gov 5-Amino-3-methyl-isoxazole-4-carboxylic acid is considered a β-amino acid because its amino group is at the β-position relative to the carboxyl group. nih.gov Its successful incorporation into peptide chains via SPPS demonstrates a practical method for the synthesis of α/β-mixed peptide hybrids. nih.govmdpi.com The modification of the N-terminus of model peptides with this unnatural amino acid has been achieved and characterized, showcasing a viable strategy for producing these hybrid structures. mdpi.com

A novel and elegant application of the 5-aminooxazole moiety is in the synthesis of macrocyclodepsipeptides. In this strategy, a strategically placed 5-aminooxazole acts as an internal, traceless activator for a neighboring C-terminal carboxylic acid. nih.govchimia.chchimia.ch The process is triggered under mild acidic conditions, typically with trifluoroacetic acid (TFA). nih.govchimia.ch The proposed mechanism involves the protonation of the 5-aminooxazole, which forms an electrophilic iminium salt. This is followed by an intramolecular trapping of the iminium species by the terminal carboxylic acid to form a putative spirolactone intermediate. Finally, an intramolecular nucleophilic attack by a tethered alcohol group onto the spirolactone leads to macrolactonization and the formation of the cyclodepsipeptide. nih.govchimia.ch A key advantage of this method is that it does not require an external coupling reagent, and the activating 5-aminooxazole becomes an integral part of the final peptide backbone. nih.govchimia.ch This approach has been combined with a three-component synthesis of the 5-aminooxazole itself, providing a two-step pathway to structurally complex cyclodepsipeptides from simple starting materials. nih.govchimia.ch

Interactive Data Table: Applications of this compound Derivatives

Application Area Specific Synthesis Key Features and Findings References
Heterocyclic Synthesis Synthesis of Oxazolo[5,4-d]pyrimidinesServes as a building block for the pyrimidine ring annulation. These fused systems are purine analogs with potential anticancer activity. mdpi.com, nih.gov, mdpi.com
Heterocyclic Synthesis Assembly of Multicyclic CompoundsPrecursor for pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles via intramolecular nitrile oxide cycloaddition. mdpi.com
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)Incorporated as an unnatural β-amino acid (5-amino-3-methyl-isoxazole-4-carboxylic acid) into peptide chains. nih.govmdpi.com
Peptide Synthesis Formation of α/β-Mixed PeptidesUsed to create hybrid peptides with enhanced stability against proteolysis. nih.govmdpi.com
Peptide Synthesis Macrocyclodepsipeptide SynthesisThe 5-aminooxazole moiety acts as an internal, traceless activator for macrolactonization under mild acidic conditions. nih.govchimia.chchimia.ch

Role in Bioisosteric Replacement Strategies

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design. nih.govopenaccessjournals.com The isoxazole ring, a key feature of this compound, is a well-established bioisostere for various functional groups. daneshyari.comnih.govresearchgate.net The structural features of the isoxazole ring, including its planarity, dipole moment, and ability to participate in hydrogen bonding, allow it to mimic other functionalities within a molecule. daneshyari.com

While direct and extensive literature on this compound specifically as a bioisostere is not abundant, the broader class of 5-aminooxazole derivatives has been explored for this purpose. For instance, the 2-aminooxazole scaffold is considered a bioisostere of the 2-aminothiazole (B372263) nucleus, a common motif in many bioactive compounds. nih.gov This suggests that the 5-aminooxazole core of the target molecule could potentially act as a bioisostere for other amino-substituted heterocycles.

The replacement of a carboxylic acid with a suitable bioisostere is a common strategy in medicinal chemistry to address issues such as poor membrane permeability and metabolic instability. openaccessjournals.comopenaccessjournals.com While heterocycles like 5-oxo-1,2,4-oxadiazole and 1,2,4-triazole (B32235) are more commonly cited as carboxylic acid bioisosteres, the strategic placement of the amino and carboxylate groups on the oxazole ring in this compound could allow it to interact with biological targets in a manner similar to a substituted aminobenzoic acid or a related scaffold. The electron-withdrawing nature of the oxazole ring can influence the pKa of the amino group and the reactivity of the carboxylate, further modulating its potential as a bioisostere. nih.gov

Regiocontrolled Functionalization and Derivatization

The presence of multiple reactive sites on the this compound scaffold allows for a high degree of functionalization and derivatization. The ability to selectively modify the 5-amino group, the oxazole ring itself, and the 4-carboxylate group is crucial for its utility as a versatile building block.

The regioselective synthesis of various substituted 5-aminooxazoles has been reported, highlighting the ability to control where new functional groups are introduced. A key strategy involves the cyclization of precursors where the desired substitution pattern is already established. For example, a Cp*Co(III)-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides provides a regioselective route to 5-aminooxazoles. acs.orgnih.govorganic-chemistry.org

One of the most common derivatizations involves the functionalization of the 5-amino group. This can be achieved through various reactions, such as acylation, alkylation, and the formation of ureas or sulfonamides. For instance, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrates the selective protection and subsequent functionalization of the amino group. beilstein-journals.org

Derivatization of the oxazole ring itself can also be achieved, although this is often accomplished by starting with appropriately substituted precursors. The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates from the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686) and subsequent cyclization with hydroxylamine is an example of introducing a substituent at the 3-position of the isoxazole ring.

The carboxylate group at the 4-position offers another handle for derivatization. Standard ester hydrolysis can provide the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other carboxylic acid derivatives. A particularly innovative approach involves the use of the 5-aminooxazole moiety as an internal, traceless activator for the neighboring C-terminal carboxylic acid, facilitating macrolactonization under mild acidic conditions.

The ability to perform these derivatizations in a regiocontrolled manner is critical for the synthesis of diverse compound libraries for screening in drug discovery and materials science. The following table summarizes some of the reported derivatization strategies for the 5-aminooxazole-4-carboxylate scaffold.

Reactive Site Derivatization Strategy Resulting Functional Group Reference(s)
5-Amino GroupN-Boc ProtectionN-Boc protected amine beilstein-journals.org
3-Position of Oxazole RingCyclization with substituted precursors3-Arylamino group
4-Carboxylate GroupInternal activation by 5-amino groupMacrolactone

The continued development of new and selective methods for the functionalization of this compound will undoubtedly expand its utility as a key building block in the synthesis of complex and valuable molecules.

Theoretical and Computational Studies of Methyl 5 Aminooxazole 4 Carboxylate Chemistry

Quantum-Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)

Quantum-chemical calculations, particularly Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2), have been instrumental in understanding the intricacies of methyl 5-aminooxazole-4-carboxylate. These methods are used to model the electronic structure and predict the behavior of the molecule with a high degree of accuracy.

Analysis of Electronic Structure and Aromaticity

DFT calculations have been employed to analyze the electronic structure of oxazole (B20620) derivatives. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity. The aromaticity of the oxazole ring, a key factor in its stability and chemical behavior, can also be assessed using computational methods. For instance, calculations can reveal bond lengths and angles, which provide evidence for the degree of electron delocalization within the ring. researchgate.net

A study on related isoxazole (B147169) systems used DFT to compare optimized structures with experimental data, showing good agreement in bond lengths and angles. researchgate.net This validates the use of these computational methods for studying similar heterocyclic compounds like this compound.

Prediction and Validation of Reaction Pathways and Energy Barriers

Theoretical calculations are pivotal in mapping out potential reaction pathways and determining their energetic feasibility. For instance, in the synthesis of related 1,2-oxazole derivatives, plausible reaction mechanisms involving intermediates can be proposed and evaluated. researchgate.net Computational modeling can calculate the energy barriers for different steps in a reaction, helping to predict the most likely pathway.

A conceptually novel macrolactonization process was described where a 5-aminooxazole moiety acts as an internal activator. nih.gov This process involves a domino sequence of reactions, including protonation, trapping of the resulting iminium species, and intramolecular nucleophilic addition. nih.gov Quantum-chemical calculations can be used to model the energy profile of such a complex reaction sequence, identifying the transition states and intermediates involved.

Characterization of Transient Intermediates and Transition States

One of the significant advantages of computational chemistry is its ability to characterize short-lived species like transient intermediates and transition states. These species are often too unstable to be observed experimentally. In the synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine (B1172632), several intermediates are proposed. researchgate.net

The reaction is believed to proceed through a series of steps involving the formation of an intermediate which then undergoes intramolecular cyclization and dehydration. beilstein-journals.org An alternative pathway could involve the formation of an oxime intermediate. researchgate.net DFT and other high-level calculations can provide detailed geometric and energetic information about these transient species, offering a more complete picture of the reaction mechanism. nih.govresearchgate.net

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are essential for studying how this compound interacts with other molecules, which is fundamental to its potential applications in areas like medicinal chemistry.

Prediction of Binding Modes with Molecular Targets

For this compound to be effective as a building block in drug design, it is crucial to understand how it interacts with biological targets such as proteins or nucleic acids. Molecular docking, a key molecular modeling technique, can predict the preferred orientation of the molecule when it binds to a target.

While specific studies on the binding modes of this compound are not widely available, research on similar heterocyclic compounds demonstrates the utility of this approach. For example, DFT calculations have been used to gain insight into the structural features of related compounds, which can then be used to model their interactions with biological macromolecules. nih.gov

Elucidation of Specific Molecular Recognition Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Molecular modeling can identify the specific noncovalent interactions that govern the binding of a molecule to its target. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino and carboxylate groups of this compound are capable of forming strong hydrogen bonds, which are often critical for molecular recognition.

Studies on related methylthiazole complexes with water, using microwave spectroscopy and DFT calculations, have revealed the presence of multiple hydrogen bonds that determine the geometry of the complex. nih.govresearchgate.net These studies highlight the importance of both strong and weak hydrogen bonding in defining the intermolecular landscape. Similar interactions would be expected to play a crucial role in the binding of this compound to a molecular target.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through various in silico techniques, researchers can predict and analyze molecular properties, offering insights that guide the synthesis and application of this and related compounds. These computational methods range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models, each contributing to a deeper comprehension of the molecule's behavior.

Detailed research findings from computational studies on related oxazole structures offer valuable insights. For instance, the substitution pattern on the oxazole ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity. In silico studies on a series of oxazole derivatives have highlighted the significance of substituents at various positions. For example, a study on thiazole (B1198619) and oxazole derivatives as FBPase inhibitors indicated that substituents at the C5 position of the thiazole core are crucial for enhancing potency. nih.gov This suggests that the amino group at the C5 position of this compound plays a pivotal role in its reactivity.

Furthermore, computational analyses have been instrumental in comparing the properties of bioisosteric rings, such as oxazole and thiazole. Research has shown that 2-aminooxazoles can be considered bioisosteres of 2-aminothiazoles. acs.org This is significant because the oxazole core, by replacing a sulfur atom with oxygen, can lead to improved physicochemical properties like enhanced solubility due to a decreased ClogP. acs.org Such computational predictions are vital for designing molecules with desirable characteristics for various applications.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry for establishing a mathematical correlation between the chemical structure and the biological activity or reactivity of a series of compounds. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous heterocyclic systems. These models typically utilize a range of molecular descriptors that quantify different aspects of a molecule's structure.

The following table outlines key molecular descriptors that are commonly employed in QSAR studies and would be relevant for analyzing the structure-reactivity relationship of this compound and its derivatives.

Descriptor CategorySpecific DescriptorDefinition and Relevance to Reactivity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyIndicates the propensity to donate electrons; higher HOMO energy suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyIndicates the propensity to accept electrons; lower LUMO energy suggests greater reactivity towards nucleophiles.
Atomic ChargesDistribution of electron density across the molecule, highlighting potential sites for electrophilic or nucleophilic attack.
Steric Molecular VolumeThe three-dimensional space occupied by the molecule, influencing its ability to fit into active sites or interact with other molecules.
Surface AreaThe total surface area of the molecule, which is related to its interaction potential with its environment.
Topological Molecular Connectivity Indices (e.g., Chi indices)Numerical descriptors of molecular branching and complexity, which can correlate with various physical and biological properties.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity, which affects its solubility and transport properties.
Polar Surface Area (PSA)The surface area contributed by polar atoms, influencing membrane permeability and solubility.

A hypothetical QSAR model for a series of aminooxazole derivatives might take the following form, based on models for other heterocyclic compounds:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'Activity' could represent a measure of chemical reactivity or biological efficacy, and the descriptors are calculated physicochemical properties. For example, a QSAR study on thiazole and thiadiazole derivatives found a high correlation between cytotoxic activity and parameters like XlogP, kappa2, and Quadrupole1. nih.gov

Future Directions and Emerging Research Avenues in Methyl 5 Aminooxazole 4 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing oxazole (B20620) cores exist, the future necessitates a shift towards more sustainable, efficient, and atom-economical processes. The synthesis of Methyl 5-aminooxazole-4-carboxylate and its derivatives is ripe for innovation, moving beyond classical condensation reactions to embrace modern synthetic technologies.

Future research will likely focus on:

Photoredox and Electrochemical Catalysis: These methods offer mild reaction conditions and unique activation pathways, reducing the need for harsh reagents and high temperatures. A CO2/photoredox co-catalyzed tandem oxidative cyclization has been shown to be effective for some oxazoles, presenting a sustainable, transition-metal-free approach. organic-chemistry.org

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (like palladium or rhodium) with catalysts based on iron, copper, or calcium is a key goal for green chemistry. organic-chemistry.orgresearchgate.netnih.gov Calcium-catalyzed methods, for instance, have emerged for the synthesis of 5-aminooxazoles, providing a direct and catalytic route. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This would be particularly advantageous for optimizing multi-step syntheses of complex derivatives.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates significantly improves efficiency. Iodine-catalyzed tandem oxidative cyclization is one such promising strategy for creating polysubstituted oxazoles from simple starting materials. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Oxazole Synthesis

Feature Traditional Methods (e.g., Robinson-Gabriel) Emerging Sustainable Methods
Catalysts Often require stoichiometric strong acids/bases Catalytic amounts of earth-abundant metals, organocatalysts, photocatalysts organic-chemistry.orgnih.gov
Energy Input Typically high temperatures (reflux) Room temperature or slightly elevated, light- or electricity-driven organic-chemistry.org
Reagents Use of dehydrating agents, hazardous oxidants Use of benign oxidants (e.g., O2), or oxidant-free electrochemical approaches organic-chemistry.org
Atom Economy Moderate to low, produces stoichiometric waste High, designed as tandem or cycloaddition reactions

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient flow chemistry scale-up |

Exploration of Undiscovered Reactivity Profiles and Catalytic Systems

The inherent functionality of this compound—a nucleophilic amino group, an electrophilic ester, and an electron-rich heterocyclic core—provides a rich platform for exploring new chemical transformations. Future investigations will likely move beyond simple derivatization to uncover more complex and selective reactivity.

Key areas for exploration include:

C-H Functionalization: Direct, catalytically-controlled functionalization of the C-2 position of the oxazole ring is a significant frontier. This would bypass the need for pre-functionalized substrates and allow for the late-stage modification of complex molecules.

Asymmetric Catalysis: Developing enantioselective transformations of prochiral derivatives of this compound would open doors to its use as a chiral building block in pharmaceutical synthesis.

Domino Reactions: The 5-amino group can act as an internal nucleophile or directing group. A conceptually novel macrolactonization has been developed where a strategically positioned 5-aminooxazole serves as an internal, traceless activator for a terminal carboxylic acid under mild acidic conditions. nih.gov This domino process, involving protonation, intramolecular trapping, and fragmentation, highlights the latent potential for designing sophisticated cyclization strategies. nih.gov

Novel Catalytic Systems: The use of magnetic nanocatalysts, which allow for easy separation and reuse, could make reactions more efficient and environmentally friendly. researchgate.net Dual catalytic systems, combining different modes of activation (e.g., gold catalysis and radical chemistry), can enable previously inaccessible transformations. organic-chemistry.org

Advanced Mechanistic Characterization Techniques (e.g., Delayed Reactant Labeling Mass Spectrometry)

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. nih.gov While traditional techniques like NMR and crystallography provide snapshots of stable species, advanced methods are needed to capture and characterize the fleeting, highly reactive intermediates that govern reaction pathways.

Future mechanistic studies on the synthesis and reactivity of this compound will benefit from:

Advanced Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid monitoring of reaction progress with minimal sample preparation. This enables real-time feedback on the formation of products and the consumption of reactants.

Ion Spectroscopy: The combination of mass spectrometry with laser spectroscopy (infrared ion spectroscopy) provides structural information on mass-selected ions in the gas phase. nih.govrsc.org This is a powerful tool for characterizing elusive intermediates that are too unstable to be observed in solution. nih.gov

Delayed Reactant Labeling Mass Spectrometry: This specific technique is a powerful tool for elucidating reaction pathways and identifying intermediates. In this method, a key reactant is added after the reaction has been initiated for a period, allowing researchers to distinguish between different potential mechanisms by observing how the system responds. researchgate.net For example, it could be used to determine the timing of cyclization versus condensation in a one-pot synthesis of the oxazole ring, clarifying the role of each component and catalyst.

Table 2: Advanced Mechanistic Characterization Techniques

Technique Information Provided Application to Oxazole Chemistry
Infrared Ion Spectroscopy (IRIS) Vibrational spectra (i.e., structural information) of mass-selected, reactive intermediates. nih.govrsc.org Characterizing the structure of transient species like oxocarbenium ions or unstable cyclization precursors. nih.gov
Ambient Ionization MS (e.g., ASAP) Real-time monitoring of reactants, products, and major intermediates directly from the reaction mixture. Rapidly screening reaction conditions and identifying unexpected byproducts without workup.

| Delayed Reactant Labeling MS | Elucidates the sequence of events in a reaction and the lifetime of key intermediates. researchgate.net | Determining the rate-limiting step and the role of catalysts in multi-component syntheses of functionalized oxazoles. |

Strategic Design of Complex Molecular Architectures for Functional Materials and Chemical Biology Tools

The ultimate goal of developing the chemistry of this compound is to use it as a strategic building block for constructing larger, functional molecules. Its rigid, planar structure and multiple points for diversification make it an ideal scaffold.

Emerging research avenues include:

Functional Materials: Incorporating the oxazole unit into polymer backbones or as pendant groups could lead to materials with novel electronic or photophysical properties. Its structure is reminiscent of components used in organic light-emitting diodes (OLEDs) or solar cells.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and ester groups can be exploited to direct the self-assembly of molecules into higher-order structures. Oxazole-containing cyclic peptides have been explored as scaffolds for creating novel protein-like supramolecular structures such as cylinders and bundles. nih.gov

Chemical Biology and Medicinal Chemistry: As a constrained, unnatural amino acid analogue, the molecule is an excellent building block for creating peptidomimetics or complex natural product analogues. nih.govnih.gov Such heterocyclic amino acids have been successfully used to prepare DNA-encoded chemical libraries for the discovery of potent protein ligands and enzyme inhibitors. beilstein-journals.org The development of "foldectures," complex 3D architectures from the self-assembly of peptide foldamers, showcases the potential for creating highly ordered, functional biomimetic systems from non-natural building blocks. nih.gov

Q & A

Basic: What synthetic methods are recommended for Methyl 5-aminooxazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions using precursors like acetoacetate derivatives and amines. For example, analogs such as ethyl 5-methyl-3-phenylisoxazole-4-carboxylate are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., DMF-DMA for cyclization). Monitoring via TLC and HPLC ensures intermediate purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing amino and ester groups.
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. For example, HRMS (EI) for related compounds matches calculated values within ±0.001 Da .
  • X-ray Diffraction: Resolves crystal structure and confirms regiochemistry .

Basic: What safety protocols and storage conditions are essential for handling this compound?

  • Storage: Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling: Use PPE (gloves, goggles) due to risks of skin/eye irritation (H313/H333). Work in fume hoods to avoid inhalation .
  • Stability Testing: Monitor via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can crystallographic software (e.g., SHELX) resolve challenges in structural determination of this compound?

Crystallization challenges include polymorphism and twinning. SHELX programs (e.g., SHELXL) enable robust refinement of small-molecule structures by:

  • Twinning Correction: Using HKLF 5 format for twinned data .
  • Hydrogen Bond Modeling: Assigning restraints for disordered H atoms.
  • Validation: Reporting R-factors (<5%) and Fit parameter (0.5–1.5) via CIF check . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs (e.g., D , R₂²(8) ) to predict packing efficiency and stability. For oxazole derivatives:

  • N-H···O Interactions: Form chains (C(4) motifs) stabilizing layered structures .
  • C-H···π Networks: Enhance thermal stability. Tools like Mercury (CCDC) quantify bond distances/angles .

Advanced: What validation parameters are critical when reporting crystal structures of this compound?

  • ADP Consistency: Anisotropic displacement parameters (Ueq) should align with atomic environments.
  • PLATON Alerts: Resolve outliers in bond lengths/angles (e.g., C-O < 1.20 Å flagged as errors) .
  • Twinned Data: Report BASF and HOOFT parameters for twinned refinements .

Advanced: How can contradictions between experimental data and computational predictions be resolved?

  • DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify conformational discrepancies .
  • NMR Shift Predictions: Use GIAO methods (Gaussian) to reconcile experimental vs. computed shifts. Adjust solvent models (e.g., PCM for DMSO) .
  • Tautomer Analysis: IR and XRD distinguish between keto-enol forms, which DFT may misassign .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.